![molecular formula C13H19NO B1525144 3-[2-(Benzyloxy)ethyl]pyrrolidin CAS No. 1220035-71-1](/img/structure/B1525144.png)
3-[2-(Benzyloxy)ethyl]pyrrolidin
Übersicht
Beschreibung
3-[2-(Benzyloxy)ethyl]pyrrolidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(Benzyloxy)ethyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Benzyloxy)ethyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Pyrrolidin: Derivate werden in der Arzneimittelforschung aufgrund ihrer Pharmakophoreigenschaften häufig eingesetzt, die eine effiziente Erkundung des chemischen Raums ermöglichen . Die sterischen Faktoren und die Stereochemie des Pyrrolidinrings tragen maßgeblich zur biologischen Aktivität der Verbindungen bei. Die Nicht-Planarität des Rings, die als "Pseudorotation" bekannt ist, erhöht die dreidimensionale Abdeckung, was für die Bindung an enantioselektive Proteine von entscheidender Bedeutung ist.
Profiling der biologischen Aktivität
Die Struktur-Wirkungs-Beziehung (SAR) von Pyrrolidinderivaten ist ein Schlüsselbereich der Forschung. Forscher untersuchen, wie sich Variationen in der Struktur dieser Verbindungen auf ihre biologische Aktivität auswirken . Dazu gehört die Untersuchung des Einflusses verschiedener Substituenten am Pyrrolidinring und wie sie die Interaktion mit biologischen Zielstrukturen modulieren.
Pharmakotherapie
Pyrrolidinalkaloide zeigen eine Reihe pharmakologischer Aktivitäten, darunter antioxidative, entzündungshemmende, antibakterielle, antimykotische, antiparasitäre, anthelmintische, krebshemmende, antihyperglykämische und neuropharmakologische Wirkungen . Diese Eigenschaften machen sie zu vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika.
Identifizierung von Leitstrukturen
Aufgrund ihrer vielfältigen biologischen Aktivitäten gelten Pyrrolidinderivate als hervorragende Quellen für die Identifizierung von Leitstrukturen in der Pharmakotherapie . Leitstrukturen sind chemische Verbindungen, die als Ausgangspunkt für das Design von Medikamenten vielversprechend sind und die gewünschte biologische Aktivität mit Potenzial für die Optimierung aufweisen.
Organ-Schutzmittel
Einige Pyrrolidinderivate haben organschutzenden Eigenschaften gezeigt, die zur Entwicklung von Medikamenten genutzt werden können, die Schäden an Organen unter verschiedenen pathologischen Bedingungen verhindern . Dazu gehört der Schutz vor Toxinen oder Stressoren, die zu Organschäden führen können.
Neuropharmakologie
Pyrrolidinderivate wurden auf ihre Auswirkungen auf das Nervensystem untersucht. Verbindungen, die den Pyrrolidinring enthalten, haben sich bei der Behandlung neurologischer Erkrankungen als vielversprechend erwiesen und können als neuroprotektive Mittel wirken . Dazu gehört die Entwicklung von Behandlungen für Neurotoxizität und neurodegenerative Erkrankungen.
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, including receptors and enzymes . The specific targets of 3-[2-(Benzyloxy)ethyl]pyrrolidine would depend on its chemical structure and the physiological environment in which it is present.
Mode of Action
It is known that pyrrolidine derivatives can undergo various chemical reactions, such as nucleophilic substitution and oxidation . These reactions could potentially lead to changes in the targets that 3-[2-(Benzyloxy)ethyl]pyrrolidine interacts with.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of n-heterocycles . The impact of 3-[2-(Benzyloxy)ethyl]pyrrolidine on these pathways would depend on its specific chemical structure and the physiological environment in which it is present.
Eigenschaften
IUPAC Name |
3-(2-phenylmethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)11-15-9-7-12-6-8-14-10-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFOICNHWFXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


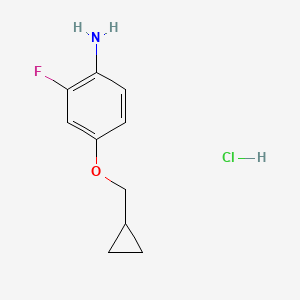
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
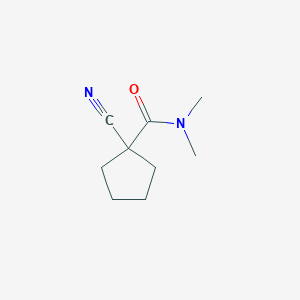
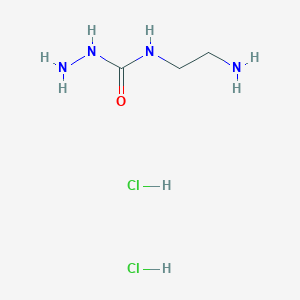
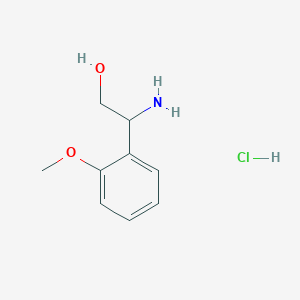
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
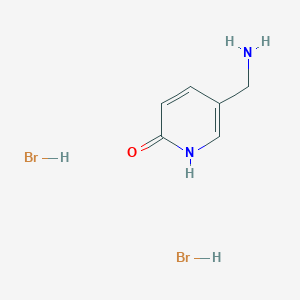
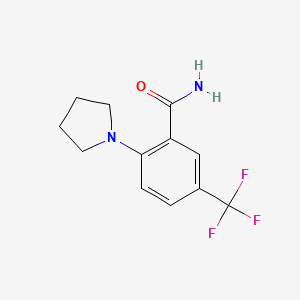
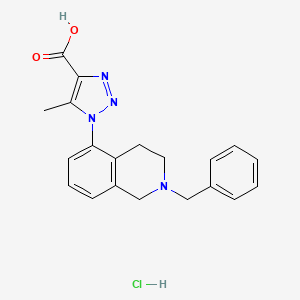

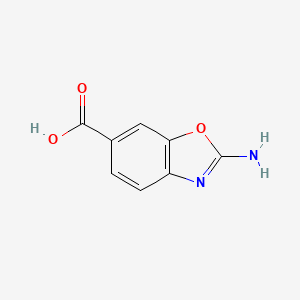
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1525082.png)
